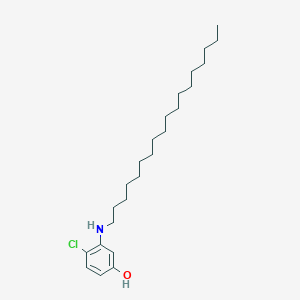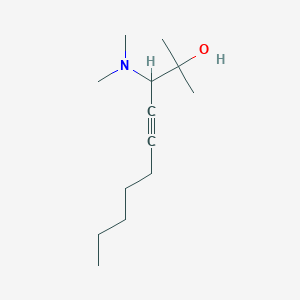![molecular formula C12H15BrO B14508742 1-Bromo-4-{[(2-methylbut-3-en-2-yl)oxy]methyl}benzene CAS No. 64340-86-9](/img/structure/B14508742.png)
1-Bromo-4-{[(2-methylbut-3-en-2-yl)oxy]methyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-{[(2-methylbut-3-en-2-yl)oxy]methyl}benzene is an organic compound with the molecular formula C11H13BrO It is a derivative of benzene, where a bromine atom is substituted at the para position, and a 2-methylbut-3-en-2-yloxy group is attached via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-{[(2-methylbut-3-en-2-yl)oxy]methyl}benzene can be synthesized through a multi-step process. One common method involves the reaction of 4-bromophenol with 3,3-dimethylallyl bromide in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. The reaction typically proceeds under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques, such as distillation and crystallization, to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-{[(2-methylbut-3-en-2-yl)oxy]methyl}benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
1-Bromo-4-{[(2-methylbut-3-en-2-yl)oxy]methyl}benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-{[(2-methylbut-3-en-2-yl)oxy]methyl}benzene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-methyl-2-butene: Similar in structure but with different substitution patterns.
4-Bromo-1-butene: Another brominated benzene derivative with different functional groups.
Uniqueness
1-Bromo-4-{[(2-methylbut-3-en-2-yl)oxy]methyl}benzene is unique due to its specific substitution pattern and the presence of the 2-methylbut-3-en-2-yloxy group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
64340-86-9 |
|---|---|
Molecular Formula |
C12H15BrO |
Molecular Weight |
255.15 g/mol |
IUPAC Name |
1-bromo-4-(2-methylbut-3-en-2-yloxymethyl)benzene |
InChI |
InChI=1S/C12H15BrO/c1-4-12(2,3)14-9-10-5-7-11(13)8-6-10/h4-8H,1,9H2,2-3H3 |
InChI Key |
KNTHDUPHVAQCCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=C)OCC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]-9H-fluoren-9-one](/img/structure/B14508659.png)


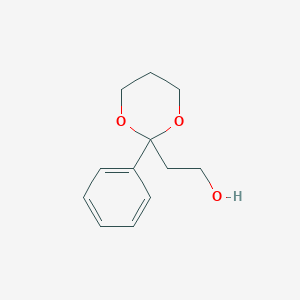

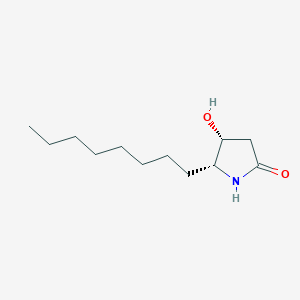
![Diethyl [ethoxy(furan-2-yl)methyl]phosphonate](/img/structure/B14508677.png)
![1-Bromo-3-[(2,2-dichloroethenyl)oxy]benzene](/img/structure/B14508678.png)

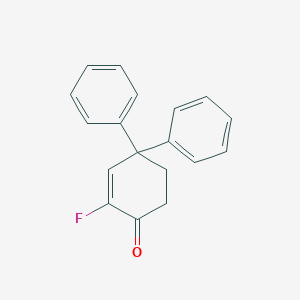
![2-[2-(3-Methylbutoxy)ethyl]cyclopentan-1-one](/img/structure/B14508719.png)
